molecular formula C18H25F3N2O4S B2662545 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034505-16-1

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2662545
CAS No.: 2034505-16-1
M. Wt: 422.46
InChI Key: GPOUSTNPGJLMLN-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a piperidine ring, a tetrahydropyran moiety, and a trifluoromethoxy-substituted benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by a tetrahydropyran group.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation of the piperidine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving sulfonamides.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific target. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O4S/c19-18(20,21)27-16-1-3-17(4-2-16)28(24,25)22-13-14-5-9-23(10-6-14)15-7-11-26-12-8-15/h1-4,14-15,22H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOUSTNPGJLMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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